Glycyrrhizic acid

Descripción general

Descripción

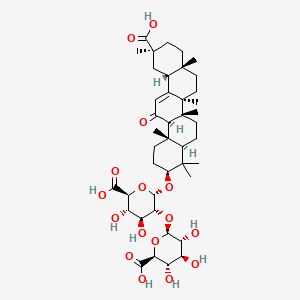

Glycyrrhizic acid, also known as glycyrrhizin, is a natural compound extracted from the root of the licorice plant (Glycyrrhiza glabra). It is a triterpene glycoside composed of glycyrrhetinic acid and two molecules of glucuronic acid. This compound has been used for centuries in traditional medicine for its sweetening properties and therapeutic benefits, including anti-inflammatory, antiviral, and hepatoprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glycyrrhizic acid can be synthesized through the hydrolysis of glycyrrhizin, which involves breaking down the glycosidic bond to release glycyrrhetinic acid and glucuronic acid. This process typically requires acidic conditions and elevated temperatures .

Industrial Production Methods: Industrial production of this compound involves the extraction of licorice root using solvents such as ethanol or water. The extract is then purified through various techniques, including filtration, precipitation, and chromatography, to isolate this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of glycyrrhetinic acid derivatives.

Reduction: Reduction of this compound can yield glycyrrhetinic acid and its derivatives.

Substitution: Substitution reactions can occur at the glucuronic acid moieties, leading to the formation of various glycosides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.

Major Products:

Oxidation: Glycyrrhetinic acid derivatives.

Reduction: Glycyrrhetinic acid.

Substitution: Various glycosides.

Aplicaciones Científicas De Investigación

Glycyrrhizic acid has a wide range of scientific research applications:

Chemistry: Used as a natural sweetener and emulsifier in food and cosmetic industries.

Biology: Studied for its anti-inflammatory and antioxidant properties.

Medicine: Investigated for its antiviral activity against viruses such as hepatitis and SARS-CoV-2, as well as its hepatoprotective effects in liver diseases.

Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals

Mecanismo De Acción

Glycyrrhizic acid exerts its effects through multiple mechanisms:

Anti-inflammatory: Inhibits the translocation of nuclear factor kappa B (NF-κB) and suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.

Antiviral: Interferes with viral replication by targeting viral proteins and inhibiting their activity.

Hepatoprotective: Enhances liver function by reducing oxidative stress and inflammation.

Comparación Con Compuestos Similares

Glycyrrhizic acid is often compared with other triterpene glycosides such as:

Glycyrrhetinic acid: The aglycone form of this compound, known for its anti-inflammatory and antiviral properties.

Saponins: A class of compounds with similar glycosidic structures and biological activities.

Stevioside: Another natural sweetener with similar applications in the food industry

Uniqueness: this compound stands out due to its dual role as a sweetener and therapeutic agent, offering a unique combination of taste and health benefits. Its extensive use in traditional medicine and modern pharmacology highlights its versatility and effectiveness .

Actividad Biológica

Glycyrrhizic acid (GA), a prominent compound derived from the root of the licorice plant (Glycyrrhiza glabra), has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, including its anti-inflammatory, antiviral, antitumor, and other therapeutic effects, supported by relevant research findings and case studies.

Overview of this compound

This compound is a triterpenoid saponin known for its sweet flavor and medicinal properties. It is primarily used in traditional medicine and as a flavoring agent in various food products. Its biological activities are attributed to its ability to modulate various biochemical pathways.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and chemokines. For instance, it has been shown to suppress the activation of nuclear factor kappa B (NF-κB) and reduce the expression of CC-chemokine ligand 2 (CCL2) in systemic inflammatory response syndrome models .

Table 1: Summary of Anti-inflammatory Effects

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Takei et al. (2006) | SIRS Mouse Model | Inhibition of PMNs producing CCL2 |

| Tan et al. (2018) | THP-1 Cells | Blocked NF-κB/MCP-1 signaling, increased apoptosis |

2. Antiviral Activity

This compound has demonstrated antiviral effects against several viruses, including hepatitis B virus (HBV) and Kaposi sarcoma-associated herpesvirus (KSHV). It acts by upregulating viral cyclin expression while downregulating latency-associated nuclear antigen (LANA), effectively terminating latent infections .

Table 2: Antiviral Mechanisms of this compound

| Virus Type | Mechanism of Action | Reference |

|---|---|---|

| Hepatitis B Virus | Inhibits replication through transcription modulation | Xie et al. (2011) |

| KSHV | Induces apoptosis in infected cells | Curreli et al. (2005) |

3. Antitumor Activity

Research has indicated that this compound possesses antitumor properties, particularly in inhibiting the proliferation of cancer cells. Studies have shown that it can induce apoptosis in various cancer cell lines and enhance the immune response against tumors .

Table 3: Antitumor Effects

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Colon Carcinoma | Inhibition of cell proliferation | Gancao et al. (2023) |

| Multiple Myeloma | Induction of apoptosis | Bentz et al. (2019) |

Case Study 1: this compound Toxicity

A notable case study involved a 49-year-old woman who developed hypertension and edema after excessive consumption of licorice tea containing this compound. The patient exhibited symptoms consistent with apparent mineralocorticoid excess due to this compound's ability to inhibit 11-β-hydroxysteroid dehydrogenase type 2, leading to increased cortisol levels . This case underscores the need for awareness regarding the potential toxic effects associated with high intake levels.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound in ischemic stroke models, demonstrating its ability to reduce neuronal death and inflammation through modulation of signaling pathways involved in oxidative stress .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMYEXLTVQXZCA-VLQRKCJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157438 | |

| Record name | Ammonium glycyrrhizate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

858.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53956-04-0, 132215-36-2 | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium glycyrrhizate pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium glycyrrhizate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.